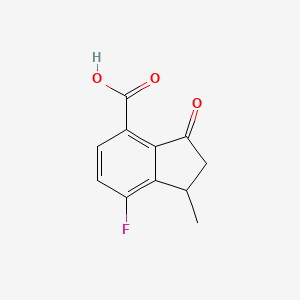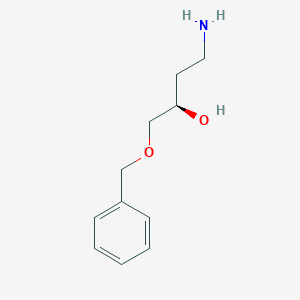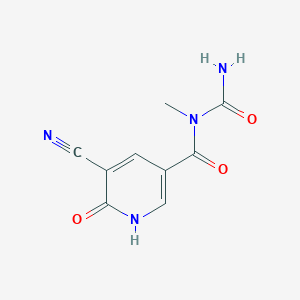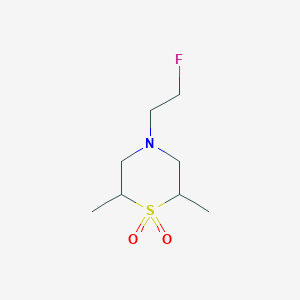
4-(2-Fluoroethyl)-2,6-dimethyl-1lambda6-thiomorpholine-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluoroethyl)-2,6-dimethyl-1lambda6-thiomorpholine-1,1-dione is a synthetic organic compound that belongs to the class of thiomorpholine derivatives This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethyl)-2,6-dimethyl-1lambda6-thiomorpholine-1,1-dione typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through a multicomponent reaction involving β-ketoesters, aromatic aldehydes, and aromatic amines.
Introduction of the 2-Fluoroethyl Group: The 2-fluoroethyl group can be introduced through a nucleophilic substitution reaction using 2-fluoroethanol and an appropriate leaving group, such as a tosylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Fluoroethyl)-2,6-dimethyl-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form thiols or thioethers using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Aminoethyl, thioethyl derivatives.
Aplicaciones Científicas De Investigación
4-(2-Fluoroethyl)-2,6-dimethyl-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2-Fluoroethyl)-2,6-dimethyl-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and proteins involved in inflammatory pathways, such as cyclooxygenase type 2 (COX-2).
Pathways Involved: It may modulate signaling pathways related to inflammation and neuroprotection, potentially through the inhibition of COX-2 and other related enzymes.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: This compound also contains a 2-fluoroethyl group and exhibits cognitive-enhancing effects through potentiation of AMPA receptors.
N-({[1-((4-chlorophenyl)sulfonyl)-1H-1,2,3-triazol-4-yl]methyl}carbamoyl)-4-methylbenzenesulfonamide: A triazole derivative with antibacterial and antioxidant activities.
Uniqueness
4-(2-Fluoroethyl)-2,6-dimethyl-1lambda6-thiomorpholine-1,1-dione is unique due to its specific structural features, including the thiomorpholine ring and the presence of both 2-fluoroethyl and dimethyl groups
Propiedades
Fórmula molecular |
C8H16FNO2S |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
4-(2-fluoroethyl)-2,6-dimethyl-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C8H16FNO2S/c1-7-5-10(4-3-9)6-8(2)13(7,11)12/h7-8H,3-6H2,1-2H3 |
Clave InChI |
LUZZNVLNKPXHNB-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(S1(=O)=O)C)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


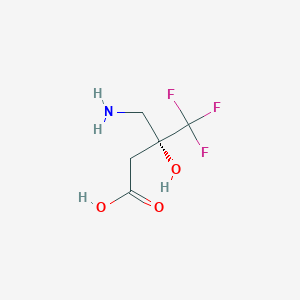
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13197475.png)

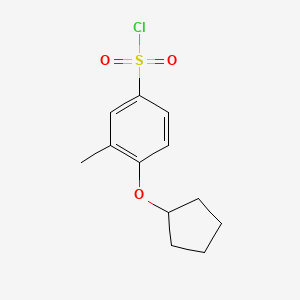
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13197505.png)
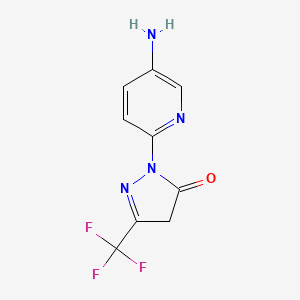
![1-[(1-tert-Butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13197514.png)
![6-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197520.png)
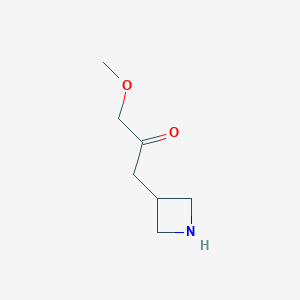
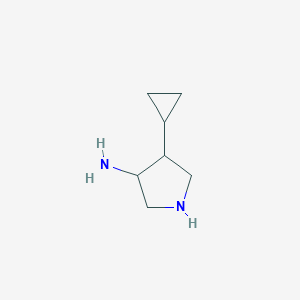
![4-[(2-Methylbenzyl)amino]butanoic acid](/img/structure/B13197533.png)
